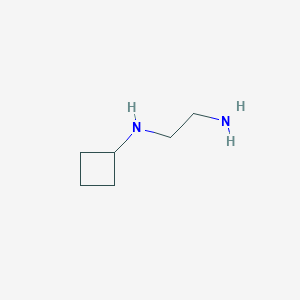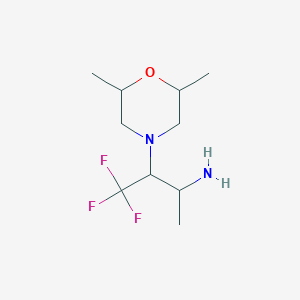
3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine
Übersicht
Beschreibung
The compound is an amine derivative of a morpholine structure. Morpholines are a type of heterocycle and are found in a variety of chemical compounds, including pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The compound contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. It also has a trifluorobutan-2-amine group attached to it. The exact structure would need to be confirmed with spectroscopic techniques such as NMR or X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the morpholine ring might make the compound more polar, while the trifluorobutan-2-amine group could potentially make it more acidic .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibitory Properties
A study by Boy et al. (2020) explored the synthesis of novel morpholine-derived Mannich bases, including compounds structurally similar to 3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine. These compounds showed significant inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) enzymes. This suggests potential applications in the treatment of diseases associated with these enzymes, such as Alzheimer's disease and other neurological disorders (Boy et al., 2020).
Optical Applications
Research by Martín‐Ramos et al. (2013) and Liu et al. (2013) involved the synthesis of ytterbium(III) and europium(III) complexes using β-diketonate ligands with structures related to 3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine. These studies indicated potential applications in optical materials, particularly in NIR-luminescence and red-emission LED fabrication, respectively. These findings highlight the compound's relevance in developing advanced optical materials and technologies (Martín‐Ramos et al., 2013), (Liu et al., 2013).
Synthesis and Structure Analysis
Mawad et al. (2010) and Ross et al. (1987) conducted studies on the synthesis and structural analysis of morpholine derivatives, including those structurally similar to 3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine. Their research provides insights into the compound's molecular structure and potential chemical behaviors, which could inform its use in various scientific and industrial applications (Mawad et al., 2010), (Ross et al., 1987).
Other Applications
Additional studies have explored various applications of morpholine derivatives, including their role in synthesizing new Mannich bases, investigating their luminescence properties, and understanding their interaction in different environments. These studies contribute to a broader understanding of the potential applications of 3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine in various scientific and technological fields (Khullar & Chatten, 1967), (Bloor et al., 2001).
Eigenschaften
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F3N2O/c1-6-4-15(5-7(2)16-6)9(8(3)14)10(11,12)13/h6-9H,4-5,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMCARCFSUVHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C(C)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(2,4-Dichlorophenyl)phenyl]methanamine](/img/structure/B1453715.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1453717.png)
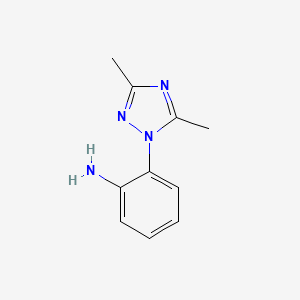



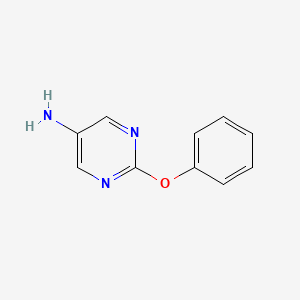


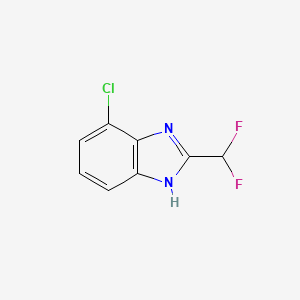
![1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B1453733.png)
